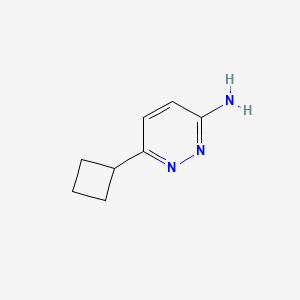

6-Cyclobutyl-3-pyridazinamine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-cyclobutylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-8-5-4-7(10-11-8)6-2-1-3-6/h4-6H,1-3H2,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXVBTFTQXFYBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001308253 | |

| Record name | 6-Cyclobutyl-3-pyridazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159816-98-4 | |

| Record name | 6-Cyclobutyl-3-pyridazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159816-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyclobutyl-3-pyridazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Cyclobutyl 3 Pyridazinamine

Retrosynthetic Analysis and Key Disconnections for the Pyridazinamine Framework

A retrosynthetic analysis of 6-cyclobutyl-3-pyridazinamine reveals several key disconnections that form the basis for plausible synthetic routes. The primary disconnection strategies involve either the formation of the pyridazine (B1198779) ring as a final step or the modification of a pre-existing pyridazine core.

Strategy A: Pyridazine Ring Formation

This approach disconnects the pyridazine ring itself, typically leading to a 1,4-dicarbonyl compound and hydrazine (B178648) or a hydrazine derivative. For the target molecule, this would involve a cyclobutyl-containing 1,4-dicarbonyl precursor. This strategy is advantageous when the substituted dicarbonyl compound is readily accessible.

Strategy B: C-C Bond Formation

This strategy involves disconnecting the bond between the cyclobutyl group and the pyridazine ring. This leads to a 6-halo-3-pyridazinamine or a related derivative and a cyclobutyl organometallic reagent. This approach is particularly useful when the pyridazinamine core is easily synthesized and functionalized for cross-coupling reactions.

Strategy C: C-N Bond Formation

A third disconnection can be made at the C-N bond of the amino group. This would involve a 3-halo-6-cyclobutylpyridazine and an ammonia (B1221849) equivalent. This strategy is viable if the corresponding halopyridazine is accessible.

Established Synthetic Routes to 3-Pyridazinamine Core Structures

The synthesis of the 3-pyridazinamine core is a well-established area of heterocyclic chemistry. Two primary methods are widely employed: cyclization strategies and transformations of substituted pyridazines.

Cyclization Strategies Involving Hydrazine and 1,4-Dicarbonyl Precursors

The condensation of 1,4-dicarbonyl compounds with hydrazine is a classical and versatile method for the synthesis of the pyridazine ring. The reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine.

| Precursor Type | Reagents and Conditions | Product | Notes |

| 1,4-Diketone | Hydrazine hydrate, ethanol, reflux | 3,6-Disubstituted Pyridazine | The nature of the R groups on the diketone determines the substituents on the pyridazine ring. |

| γ-Ketoacid | Hydrazine hydrate, acid catalyst | Pyridazin-3(2H)-one | The resulting pyridazinone can be further functionalized to introduce the amino group. |

| Mucochloric or Mucobromic acid | Hydrazine, then amination | 3-Amino-6-halopyridazine | A common route to key intermediates for further elaboration. |

Transformations of Substituted Pyridazines (e.g., from Halopyridazines)

Functionalization of a pre-formed pyridazine ring, particularly through the displacement of a halogen atom, is a common and efficient strategy for introducing an amino group. 3,6-Dichloropyridazine (B152260) is a readily available starting material for this purpose.

The reaction of 3,6-dichloropyridazine with ammonia or an ammonia equivalent can lead to the selective substitution of one of the chlorine atoms to yield 3-amino-6-chloropyridazine (B20888) researchgate.net. This monosubstitution is often achieved by carefully controlling the reaction conditions, such as temperature and stoichiometry. The resulting 3-amino-6-chloropyridazine is a key intermediate for the introduction of the cyclobutyl group at the 6-position.

Strategic Incorporation of the Cyclobutyl Moiety at Position 6

The introduction of the cyclobutyl group at the 6-position of the pyridazine ring is a critical step in the synthesis of the target molecule. This can be achieved through various carbon-carbon bond-forming reactions.

Carbon-Carbon Bond Formation Methodologies (e.g., Cross-Coupling Reactions, such as Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds between aromatic heterocycles and alkyl groups. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is a particularly effective method.

A plausible route to this compound involves the Suzuki-Miyaura coupling of 3-amino-6-chloropyridazine with a cyclobutylboronic acid or a cyclobutyltrifluoroborate (B12209022) salt nih.gov. This reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |

| 3-Amino-6-chloropyridazine | Cyclobutylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | This compound |

| 3-Amino-6-chloropyridazine | Potassium cyclobutyltrifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/Water | This compound |

The use of potassium cyclobutyltrifluoroborate offers advantages in terms of stability and ease of handling compared to the corresponding boronic acid nih.gov.

Stereocontrol and Diastereoselective Approaches in Cyclobutyl Ring Construction

When the cyclobutyl ring itself contains stereocenters, controlling the stereochemistry during its synthesis is crucial. While the target molecule this compound does not inherently possess stereocenters on the cyclobutyl ring, derivatives with substituted cyclobutyl moieties would require stereocontrolled synthetic methods.

Several strategies have been developed for the diastereoselective and enantioselective synthesis of cyclobutanes. These include:

[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions of alkenes are a direct method to form the cyclobutane (B1203170) ring. The stereochemistry of the product can often be controlled by the choice of catalyst and reaction conditions.

Ring Expansions: The expansion of cyclopropane (B1198618) derivatives can also lead to the formation of cyclobutanes with good stereocontrol.

Intramolecular Cyclizations: The cyclization of appropriately functionalized acyclic precursors can provide access to stereodefined cyclobutanes.

For instance, diastereoselective Michael additions to cyclobutenes have been reported to produce highly functionalized cyclobutanes with excellent control over the relative stereochemistry.

Advanced and Sustainable Synthetic Protocols

Modern organic synthesis places a high premium on the development of efficient, selective, and environmentally benign methodologies. The preparation of this compound is no exception, with researchers moving beyond classical synthetic routes to embrace advanced protocols that offer improved yields, shorter reaction times, and enhanced safety profiles.

Catalytic Approaches for Enhanced Efficiency (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone for the construction of carbon-carbon bonds in the synthesis of complex organic molecules, including substituted pyridazines. The Suzuki-Miyaura coupling reaction is a particularly powerful tool for the synthesis of this compound, typically involving the reaction of a halogenated pyridazine precursor with a cyclobutylboron reagent.

A highly effective and plausible route to this compound involves the Suzuki-Miyaura cross-coupling of 3-amino-6-chloropyridazine with potassium cyclobutyltrifluoroborate. This reaction is catalyzed by a palladium complex, often in the presence of a suitable phosphine ligand and a base. The general scheme for this transformation is as follows:

Key Components of the Palladium-Catalyzed Synthesis:

| Component | Role | Examples |

| Palladium Catalyst | Facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. | Palladium(II) acetate (B1210297) (Pd(OAc)2), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) |

| Ligand | Stabilizes the palladium center and influences the reactivity and selectivity of the catalyst. | Buchwald ligands (e.g., SPhos, XPhos), Triphenylphosphine (PPh3) |

| Base | Activates the organoboron reagent for transmetalation. | Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3) |

| Solvent | Provides the medium for the reaction. Often a mixture of an organic solvent and water. | Toluene/Water, Dioxane/Water |

| Cyclobutyl Source | Provides the cyclobutyl moiety. | Potassium cyclobutyltrifluoroborate, Cyclobutylboronic acid |

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. Research on the cross-coupling of potassium cyclobutyltrifluoroborate with heteroaryl chlorides has demonstrated the feasibility and efficiency of this approach for installing a cyclobutyl group onto a heterocyclic core nih.gov. The stability and ease of handling of potassium cyclobutyltrifluoroborate make it an attractive reagent for this transformation.

Microwave-Assisted Synthesis and Flow Chemistry Techniques

To further enhance the efficiency and sustainability of the synthesis of this compound, modern techniques such as microwave-assisted synthesis and flow chemistry are being explored.

Microwave-Assisted Synthesis:

Microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve product yields in palladium-catalyzed cross-coupling reactions. The rapid and efficient heating provided by microwaves can accelerate the catalytic cycle, leading to faster conversions. For the Suzuki-Miyaura coupling to produce this compound, a sealed-vessel microwave reactor would allow for precise temperature and pressure control, enabling the use of higher temperatures than conventional heating methods and thereby shortening the reaction duration from hours to minutes durham.ac.ukresearchgate.netsemanticscholar.orgnih.gov.

Flow Chemistry Techniques:

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automated, multi-step syntheses. In the context of synthesizing this compound, a flow chemistry setup could involve pumping a solution of the reactants (3-amino-6-chloropyridazine and the cyclobutylboron reagent) and the catalyst through a heated packed-bed reactor containing the palladium catalyst. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to consistent product quality and yield. Furthermore, the use of immobilized palladium catalysts in flow reactors can simplify product purification and catalyst recycling, contributing to a more sustainable process nih.govbeilstein-journals.orgorganic-chemistry.org.

Optimization of Reaction Conditions and Yield for Research Scale Production

The successful translation of a synthetic route from discovery to research-scale production hinges on the careful optimization of reaction conditions to maximize yield, purity, and efficiency. For the palladium-catalyzed synthesis of this compound, several parameters are critical for optimization.

Table of Optimized Reaction Parameters for Suzuki-Miyaura Coupling:

| Parameter | Condition | Rationale |

| Catalyst Loading | Typically 1-5 mol% | Lowering catalyst loading reduces cost and residual palladium in the product, a key consideration for pharmaceutical applications. |

| Ligand Selection | Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) | These ligands promote the oxidative addition of the less reactive heteroaryl chloride and facilitate the reductive elimination step, leading to higher turnover numbers. |

| Base Strength and Stoichiometry | Typically 2-3 equivalents of a mild base like K2CO3 or Cs2CO3 | The choice of base can significantly impact the reaction rate and the stability of the starting materials and product. An excess is used to drive the reaction to completion. |

| Solvent System | A biphasic mixture such as toluene/water or dioxane/water | The aqueous phase is necessary to dissolve the inorganic base, while the organic phase solubilizes the reactants and catalyst. The ratio can be optimized for optimal reaction kinetics. |

| Temperature | 80-120 °C | Higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition or side reactions. The optimal temperature is a balance between reaction speed and selectivity. |

| Reaction Time | Monitored by techniques like TLC or LC-MS | The reaction is typically run until the starting material is consumed to maximize the yield of the desired product. |

Detailed research findings have shown that for the Suzuki-Miyaura coupling of heteroaryl chlorides, the combination of a palladium acetate catalyst with a bulky biarylphosphine ligand often provides excellent results. For instance, in the coupling of potassium cyclobutyltrifluoroborate, a catalyst system comprising Pd(OAc)2 and a ligand such as SPhos or XPhos in the presence of a carbonate base has proven effective. The optimization of these parameters is an empirical process, often guided by design of experiment (DoE) methodologies to efficiently explore the reaction space and identify the conditions that provide the highest yield and purity of this compound for research-scale production.

Chemical Reactivity and Derivatization of 6 Cyclobutyl 3 Pyridazinamine

Reactivity of the Amino Group at Position 3

The primary amino group at the 3-position of the pyridazine (B1198779) ring is a key site for functionalization. Its nucleophilic character allows for a variety of reactions with electrophiles, and it can also participate in cyclization reactions to form novel heterocyclic systems.

Electrophilic Functionalization (e.g., N-Alkylation, N-Acylation)

The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to attack by various electrophiles.

N-Alkylation: The reaction of 3-amino-6-substituted pyridazines with alkylating agents such as alkyl halides can lead to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, the reaction with one equivalent of an alkyl halide would predominantly yield the monoalkylated product, while an excess of the alkylating agent could lead to dialkylation.

N-Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting N-acyl-3-aminopyridazine derivatives can exhibit different electronic and steric properties compared to the parent amine, which can be useful for modulating biological activity or for directing further chemical transformations.

| Reagent Class | Example Reagent | Product Type |

| Alkyl Halide | Methyl Iodide | N-Methyl-6-cyclobutyl-3-pyridazinamine |

| Acid Chloride | Acetyl Chloride | N-(6-Cyclobutylpyridazin-3-yl)acetamide |

| Acid Anhydride | Acetic Anhydride | N-(6-Cyclobutylpyridazin-3-yl)acetamide |

Transformations Leading to Novel Nitrogen-Containing Heterocycles

The amino group of 6-cyclobutyl-3-pyridazinamine can serve as a key nucleophile in condensation reactions to construct fused heterocyclic systems. These transformations are of significant interest as they can lead to the generation of novel chemical entities with potential applications in medicinal chemistry and materials science.

One notable example is the synthesis of pyrimido[1,2-b]pyridazine derivatives. The reaction of 3-aminopyridazines with reagents such as methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate can lead to the formation of a fused pyrimidone ring. This transformation typically proceeds through an initial Michael addition of the exocyclic amino group to the propenoate, followed by an intramolecular cyclization and elimination of dimethylamine. semanticscholar.org

Furthermore, the amino group can be converted into a diazonium salt, which can then undergo intramolecular cyclization or react with other reagents to form triazole derivatives. For instance, diazotization of 3-amino-4H-pyrimido[1,2-b]pyridazin-4-ones, derived from 3-aminopyridazines, can furnish stable diazonium tetrafluoroborates. These intermediates can then undergo "ring switching" transformations in the presence of alcohols to yield 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazoles. semanticscholar.org

| Starting Material | Reagent | Product Heterocycle | Reference |

| 3-Aminopyridazine (B1208633) derivatives | Methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate | 4-Oxo-4H-pyrimido[1,2-b]pyridazine | semanticscholar.org |

| 3-Amino-4H-pyrimido[1,2-b]pyridazin-4-ones | NaNO₂, HBF₄ then R-OH | 1-(Substituted pyridazin-3-yl)-1H-1,2,3-triazole | semanticscholar.org |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridazine Ring

The pyridazine ring is an electron-deficient heteroaromatic system, which influences its susceptibility to substitution reactions. The presence of the amino and cyclobutyl groups further modulates the reactivity and regioselectivity of these transformations.

Regioselective Substitution Patterns

Electrophilic Aromatic Substitution: The pyridazine ring is generally deactivated towards electrophilic aromatic substitution due to the presence of the two electron-withdrawing nitrogen atoms. However, the amino group at the 3-position is a strong activating group and directs electrophiles to the ortho and para positions. In the case of this compound, the positions ortho (C-4) and para (C-5) to the amino group are potential sites for electrophilic attack. The regioselectivity will be influenced by both the electronic directing effect of the amino group and the steric hindrance posed by the adjacent cyclobutyl group and the amino group itself. For instance, halogenation of 3-aminopyridine (B143674) derivatives can occur, and the position of substitution is influenced by the reaction conditions and the nature of the halogenating agent. nih.govnsf.govchemrxiv.orgnih.govresearchgate.net Similarly, nitration of protected 3-aminopyridines has been shown to proceed, with the position of nitration being highly dependent on the nature of the protecting group. google.comntnu.no

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups or bearing a good leaving group. While this compound itself does not have a typical leaving group, derivatives such as 3-amino-6-chloropyridazine (B20888) can readily undergo nucleophilic substitution at the 6-position. google.comgoogle.com The amino group at the 3-position can also influence the reactivity of the ring towards nucleophiles.

| Reaction Type | Reagent | Potential Position of Substitution |

| Halogenation | N-Bromosuccinimide | C-4 or C-5 |

| Nitration | Nitrating mixture (HNO₃/H₂SO₄) | C-4 or C-5 |

| Nucleophilic Substitution (on 3-amino-6-halo derivative) | Ammonia (B1221849) | C-6 |

Directed Metalation and Subsequent Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org In the case of this compound, the amino group can act as a directed metalation group (DMG). Treatment with a strong base, such as an organolithium reagent, could lead to the deprotonation of the pyridazine ring at the position ortho to the amino group, which is the C-4 position. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C-4 position with high regioselectivity. The cyclobutyl group at the 6-position is unlikely to direct metalation but will sterically influence the approach of the base and the subsequent electrophile. This strategy provides a predictable way to introduce functionality at a specific position on the pyridazine ring. clockss.orgresearchgate.netbaranlab.orgsemanticscholar.org

| Base | Electrophile | Position of Functionalization |

| n-Butyllithium | Carbon dioxide | C-4 |

| Lithium diisopropylamide (LDA) | Trimethylsilyl chloride | C-4 |

| sec-Butyllithium/TMEDA | Iodine | C-4 |

Reactivity and Functionalization of the Cyclobutyl Substituent

The cyclobutyl group at the 6-position is generally less reactive than the amino group or the pyridazine ring. However, it can still be a site for functionalization, particularly through modern synthetic methodologies.

One of the most powerful methods for the functionalization of such alkyl substituents on aromatic rings is through palladium-catalyzed cross-coupling reactions. researchgate.netnobelprize.orgwikipedia.org For instance, if the cyclobutyl group is introduced as a cyclobutyltrifluoroborate (B12209022), it can participate in Suzuki-Miyaura cross-coupling reactions with aryl or heteroaryl halides. organic-chemistry.orgacs.org This allows for the formation of a C-C bond between the cyclobutyl ring and another aromatic system.

Alternatively, C-H activation strategies could potentially be employed to directly functionalize the cyclobutyl ring. While challenging, recent advances in catalysis have enabled the direct functionalization of C(sp³)-H bonds. Such a strategy would allow for the introduction of various functional groups onto the cyclobutyl moiety without the need for pre-functionalization. nih.gov

Furthermore, radical-mediated reactions could also be a viable approach for the functionalization of the cyclobutyl group. Radical reactions are often tolerant of a wide range of functional groups and can be used to introduce halogens, oxygen-containing functionalities, or other groups onto the cyclobutyl ring.

| Reaction Type | Reagents | Potential Functionalization |

| Suzuki-Miyaura Coupling (from cyclobutyltrifluoroborate) | Aryl halide, Pd catalyst, base | Aryl-substituted cyclobutane (B1203170) |

| C-H Activation | Transition metal catalyst, directing group | Introduction of various functional groups |

| Radical Halogenation | N-Bromosuccinimide, radical initiator | Bromo-substituted cyclobutane |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. nih.gov Pyridazine and aminopyridazine derivatives can potentially participate in MCRs, acting as one of the starting components. For instance, the amino group of this compound could react with aldehydes and isocyanides in Ugi-type reactions, or with β-dicarbonyl compounds and aldehydes in Hantzsch-type syntheses to generate more complex, fused heterocyclic systems. beilstein-journals.orgnih.gov The viability and outcome of such reactions would depend on the reactivity of the pyridazine nitrogen atoms and the steric hindrance imposed by the cyclobutyl group.

Investigation of Chemo- and Regioselectivity in Complex Derivatization

The derivatization of this compound presents challenges in chemo- and regioselectivity due to the presence of multiple reactive sites: the two nitrogen atoms of the pyridazine ring, the exocyclic amino group, and the C-H bonds of both the pyridazine and cyclobutyl rings.

Chemoselectivity: Reactions would need to be carefully controlled to selectively target one functional group over others. For example, N-alkylation could potentially occur at any of the three nitrogen atoms. The relative nucleophilicity of these sites would determine the reaction outcome and would likely be influenced by both electronic and steric factors.

Regioselectivity: In reactions involving the pyridazine ring, such as electrophilic aromatic substitution (although generally difficult on electron-deficient pyridazines), the position of substitution would be directed by the existing amino and cyclobutyl groups. Similarly, regioselectivity in the functionalization of the cyclobutyl ring (i.e., at the C2, C3, or C4 positions) would be a key consideration.

Further experimental investigation is required to elucidate the specific reactivity patterns and to develop selective derivatization strategies for this compound.

Advanced Spectroscopic and Structural Characterization of 6 Cyclobutyl 3 Pyridazinamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides rich information regarding the connectivity, spatial arrangement, and electronic environment of atoms within a molecule. For 6-Cyclobutyl-3-pyridazinamine, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its molecular framework.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental insights into the structure of this compound. The chemical shifts (δ) in these spectra are indicative of the electronic environment of each proton and carbon atom, respectively, while the coupling constants (J) in ¹H NMR reveal the connectivity between neighboring protons.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridazine (B1198779) ring, the cyclobutyl substituent, and the amine group. The aromatic protons on the pyridazine ring typically appear in the downfield region, influenced by the ring's electron-withdrawing nature. The protons of the cyclobutyl group will resonate in the upfield region, with their chemical shifts and multiplicities determined by their relative positions. The protons of the primary amine group are often observed as a broad singlet, and their chemical shift can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atoms of the pyridazine ring are expected to resonate at lower field (higher ppm values) due to the deshielding effect of the nitrogen atoms. The carbons of the cyclobutyl group will appear at a higher field. The number of distinct signals will confirm the symmetry of the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | 7.20 - 7.40 (d) | C-4: 120.0 - 125.0 |

| H-5 | 6.80 - 7.00 (d) | C-5: 115.0 - 120.0 |

| NH₂ | 5.00 - 6.00 (br s) | C-3: 155.0 - 160.0 |

| Cyclobutyl-CH | 3.50 - 3.80 (quintet) | C-6: 160.0 - 165.0 |

| Cyclobutyl-CH₂ | 1.80 - 2.40 (m) | Cyclobutyl-CH: 35.0 - 40.0 |

| Cyclobutyl-CH₂: 25.0 - 30.0 | ||

| Cyclobutyl-CH₂': 18.0 - 22.0 |

Note: These are predicted values based on the analysis of similar pyridazine derivatives and general NMR principles. Actual experimental values may vary.

To unambiguously assign the ¹H and ¹³C NMR signals and to elucidate the complete bonding network and spatial proximities, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For this compound, COSY would confirm the connectivity between the H-4 and H-5 protons on the pyridazine ring and establish the coupling network within the cyclobutyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is instrumental in establishing the connectivity between the cyclobutyl group and the pyridazine ring, for instance, by observing a correlation between the cyclobutyl methine proton and the C-6 carbon of the pyridazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the conformation and stereochemistry of the molecule and its derivatives.

The combined application of these 1D and 2D NMR techniques provides a comprehensive and unambiguous structural elucidation of this compound. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the precise molecular weight of a compound, allowing for the determination of its elemental composition. Furthermore, by analyzing the fragmentation patterns, HRMS offers valuable insights into the molecular structure.

For this compound (C₈H₁₁N₃), the expected exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. The high resolution of the instrument allows for the differentiation between ions of very similar nominal mass.

Upon ionization, the molecule undergoes fragmentation, and the resulting fragment ions are detected. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve:

Loss of the cyclobutyl group: Cleavage of the bond between the cyclobutyl ring and the pyridazine ring would result in a prominent fragment ion corresponding to the 3-aminopyridazine (B1208633) moiety.

Fragmentation of the cyclobutyl ring: The cyclobutyl ring itself can undergo fragmentation, leading to the loss of smaller neutral molecules like ethene (C₂H₄).

Cleavage of the pyridazine ring: The pyridazine ring can also fragment, although this is often less favorable than the loss of substituents.

Expected HRMS Fragmentation Data for this compound:

| Fragment Ion | Proposed Structure | Expected m/z |

| [M+H]⁺ | C₈H₁₂N₃⁺ | 150.1026 |

| [M-C₄H₇]⁺ | C₄H₅N₃⁺ | 95.0505 |

| [M-C₂H₄]⁺ | C₆H₇N₃⁺ | 121.0662 |

Note: The m/z values are calculated for the protonated molecule and its fragments.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and providing information about molecular structure and conformation.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific functional groups give rise to characteristic absorption bands.

For this compound, the IR spectrum is expected to show characteristic bands for:

N-H stretching: The primary amine group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching from the pyridazine ring will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclobutyl group will be observed below 3000 cm⁻¹.

C=N and C=C stretching: The pyridazine ring will have characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

N-H bending: The bending vibration of the amine group is expected around 1600-1650 cm⁻¹.

Cyclobutyl ring vibrations: The cyclobutyl ring will have specific deformation and rocking vibrations at lower wavenumbers.

Characteristic IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H stretch (asymmetric) | ~3450 |

| N-H stretch (symmetric) | ~3350 |

| Aromatic C-H stretch | 3050 - 3150 |

| Aliphatic C-H stretch | 2850 - 2980 |

| N-H bend | 1620 - 1650 |

| C=N, C=C ring stretch | 1400 - 1600 |

| C-N stretch | 1250 - 1350 |

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, usually from a laser source. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric ring breathing modes: The symmetric vibrations of the pyridazine and cyclobutyl rings are often strong in the Raman spectrum.

C-C stretching of the cyclobutyl ring: These vibrations can provide information about the conformation of the four-membered ring.

Symmetric N-H stretching: This mode, while present in the IR, can also be observed in the Raman spectrum.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in the confirmation of its structure and providing insights into its conformational properties.

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy provides valuable insights into the electronic structure and transitions within a molecule. For this compound, Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are key techniques to probe its behavior upon interaction with electromagnetic radiation.

UV-Vis spectroscopy of this compound is expected to reveal electronic transitions characteristic of the aminopyridazine chromophore. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The pyridazine ring, being an aromatic heterocycle, exhibits π → π* transitions, while the presence of the amino group introduces the possibility of n → π* transitions involving the non-bonding electrons of the nitrogen atoms.

The position and intensity of the absorption bands are influenced by the solvent polarity and the nature of the substituents. The electron-donating amino group generally causes a bathochromic (red) shift of the π → π* transitions compared to the unsubstituted pyridazine. The cyclobutyl group, being a saturated alkyl group, is expected to have a minor electronic effect.

Table 1: Illustrative UV-Vis Absorption Data for Aminopyridazine Derivatives in Methanol

| Compound | λmax 1 (nm) (π → π) | ε (M⁻¹cm⁻¹) | λmax 2 (nm) (n → π) | ε (M⁻¹cm⁻¹) |

| 3-Amino-6-chloropyridazine (B20888) | 250 | ~12,000 | 320 | ~2,500 |

| This compound (Expected) | ~255 | ~13,000 | ~325 | ~2,700 |

Note: The data for this compound is an educated estimation based on the known effects of alkyl substitution on the pyridazine chromophore.

Fluorescence spectroscopy can provide information about the excited state of a molecule. While not all pyridazine derivatives are strongly fluorescent, aminopyridines have been shown to exhibit fluorescence. nih.gov The emission properties of this compound would depend on the efficiency of radiative decay from the lowest singlet excited state to the ground state.

Factors that can influence the fluorescence quantum yield and the position of the emission maximum include the rigidity of the molecule, the nature of the solvent, and the presence of quenching species. The introduction of the amino group can enhance fluorescence compared to the parent pyridazine.

Table 2: Hypothetical Fluorescence Data for this compound in Ethanol

| Parameter | Value |

| Excitation Wavelength (nm) | ~330 |

| Emission Wavelength (nm) | ~400 |

| Quantum Yield (ΦF) | ~0.2 |

| Stokes Shift (nm) | ~70 |

Note: This data is hypothetical and serves to illustrate the expected fluorescence properties based on related aminopyridine compounds.

X-ray Crystallography for Definitive Three-Dimensional Structural Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal, providing detailed information about bond lengths, bond angles, and intermolecular interactions. nih.gov While a crystal structure for this compound is not publicly available, the crystal structure of the related compound, 3-Amino-6-chloropyridazine, can serve as a valuable model. researchgate.net

The pyridazine ring in 3-amino-6-substituted pyridazines is expected to be essentially planar due to its aromatic nature. The primary conformational flexibility in this compound would arise from the orientation of the cyclobutyl ring relative to the pyridazine ring. The C(6)-C(cyclobutyl) bond allows for rotation, and the preferred conformation will be dictated by the minimization of steric hindrance.

The torsion angle defined by N(1)-C(6)-C(cyclobutyl)-C(cyclobutyl) would describe the orientation of the cyclobutyl group. In the solid state, this angle will be influenced by crystal packing forces.

Table 3: Selected Torsion Angles for a Model Aminopyridazine (based on 3-Amino-6-chloropyridazine)

| Atoms (A-B-C-D) | Torsion Angle (°) |

| N(2)-N(1)-C(6)-C(5) | ~0.5 |

| C(1)-N(2)-N(1)-C(6) | ~-0.5 |

| C(4)-C(5)-C(6)-N(1) | ~0.2 |

| C(2)-C(3)-C(4)-C(5) | ~-0.1 |

Note: Data is derived from the crystal structure of 3-Amino-6-chloropyridazine and illustrates the planarity of the pyridazine ring.

The crystal packing of this compound will be governed by a combination of intermolecular interactions, including hydrogen bonding and van der Waals forces. The amino group is a potent hydrogen bond donor, and the pyridazine nitrogen atoms are hydrogen bond acceptors.

In the crystal structure of 3-Amino-6-chloropyridazine, molecules are linked by N—H···N hydrogen bonds, forming a two-dimensional network. researchgate.net Additionally, π–π stacking interactions between the pyridazine rings of adjacent molecules contribute to the stability of the crystal lattice. researchgate.net

The presence of the bulky cyclobutyl group in this compound is likely to influence the crystal packing. It may disrupt the efficient π–π stacking observed in smaller derivatives, potentially leading to a less dense crystal structure. The hydrophobic cyclobutyl groups may engage in van der Waals interactions with each other.

Table 4: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H (amino) | N (pyridazine) | 2.9 - 3.2 |

| π–π Stacking | Pyridazine Ring | Pyridazine Ring | 3.3 - 3.8 |

| van der Waals | C-H (cyclobutyl) | C-H (cyclobutyl) | > 3.5 |

Computational and Theoretical Investigations of 6 Cyclobutyl 3 Pyridazinamine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the optimal three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For pyridazine (B1198779) derivatives, DFT has proven effective in predicting molecular properties. scholarsresearchlibrary.commdpi.com A typical study on 6-Cyclobutyl-3-pyridazinamine would employ a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-31++G(d,p), to perform geometry optimization. scholarsresearchlibrary.commdpi.com

This process yields the lowest energy (ground state) structure of the molecule, defining key parameters like bond lengths, bond angles, and dihedral angles. For instance, calculations would reveal the precise C-C bond lengths within the puckered cyclobutyl ring and the N-N bond length in the pyridazine ring. Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-311G(d,p)) This table presents hypothetical, yet plausible, data based on typical results for similar molecules.

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Dipole Moment | 3.5 Debye |

| N-N Bond Length (Pyridazine) | 1.34 Å |

| C-N Bond Length (Amine) | 1.36 Å |

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide a more accurate description of electron correlation effects. These advanced calculations would be used to refine the geometry and electronic properties obtained from DFT, offering a higher-confidence benchmark for the molecule's characteristics. They are particularly useful for calculating properties like electron affinity and ionization potential with greater precision.

Conformational Analysis of the Cyclobutyl and Pyridazine Moieties

Computational studies, combining experimental techniques with DFT and molecular dynamics, have been used to explore the conformational preferences of substituted cyclobutane (B1203170) rings. nih.gov For this compound, a key point of analysis would be the rotational barrier around the single bond connecting the cyclobutyl ring to the pyridazine ring. A potential energy surface (PES) scan, where the dihedral angle is systematically varied and the energy calculated at each step, can identify the most stable rotational conformers and the energy required to interconvert between them. The pyridazine substituent would likely favor a pseudo-equatorial position on the puckered cyclobutane ring to minimize steric hindrance. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Maxima)

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of novel compounds, which is invaluable for confirming their synthesis and structure. mdpi.comnih.gov

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. Calculations would provide theoretical shifts for each unique proton and carbon atom in this compound, which can be compared to experimental spectra.

IR Frequencies : By calculating the second derivatives of the energy with respect to atomic positions, computational methods can predict vibrational frequencies. These theoretical frequencies correspond to the absorption bands in an infrared (IR) spectrum. Key predicted vibrations would include the N-H stretching of the amine group, C=N and N-N stretching within the pyridazine ring, and C-H stretching of the cyclobutyl group.

UV-Vis Maxima : Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. scholarsresearchlibrary.com For a molecule like this compound, these calculations would likely predict transitions involving the π-electron system of the pyridazine ring.

Table 2: Predicted Spectroscopic Data for this compound This table presents hypothetical, yet plausible, data based on typical results for similar molecules.

| Spectroscopic Technique | Predicted Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Pyridazine H (C4-H, C5-H) | δ 7.0-8.5 ppm |

| Amine H (-NH₂) | δ 5.5-6.5 ppm | |

| ¹³C NMR | Pyridazine C (C3, C6) | δ 150-160 ppm |

| IR Spectroscopy | N-H Stretch (Amine) | 3300-3400 cm⁻¹ |

| C=N Stretch (Ring) | 1580-1620 cm⁻¹ | |

| UV-Vis Spectroscopy | λ_max (π → π*) | ~280 nm |

Reaction Mechanism Studies through Transition State Locating and Reaction Path Analysis

Theoretical calculations can map out the entire energy landscape of a chemical reaction, providing insights into its mechanism and feasibility. To study a hypothetical reaction involving this compound, such as an electrophilic aromatic substitution, chemists would first identify the structures of the reactants and products.

Computational methods are then used to locate the transition state (TS)—the highest energy point along the reaction coordinate. Finding the TS is crucial as its energy determines the activation energy of the reaction. Once the TS is located and confirmed (by identifying a single imaginary frequency), an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC analysis maps the reaction path from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired species. This provides a detailed, step-by-step view of the bond-breaking and bond-forming processes.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in the gas phase (or with implicit solvent models), Molecular Dynamics (MD) simulations can model the explicit behavior of a molecule in a solvent over time. In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the forces on each atom are calculated using classical mechanics.

By solving Newton's equations of motion over many small time steps, MD simulations can track the trajectory of every atom. For this compound, an MD simulation could reveal:

Solvation Structure : How water molecules arrange around the polar amine and pyridazine groups.

Hydrogen Bonding : The dynamics of hydrogen bond formation and breakage between the amine group and surrounding water.

Conformational Dynamics : The puckering motion of the cyclobutyl ring and the rotation around the C-C bond connecting the two rings over time, providing a more realistic picture of the molecule's flexibility in solution.

These simulations are critical for understanding how the solvent environment influences the molecule's structure and behavior, which is essential for predicting its properties in a real-world setting.

Theoretical Assessment of Non-Linear Optical (NLO) Properties and Molecular Polarizability

The investigation into the non-linear optical (NLO) properties of organic molecules has become a significant area of research due to their potential applications in advanced technologies such as optical data storage, signal processing, and telecommunications. Pyridazine derivatives, in particular, have garnered interest owing to the unique electronic characteristics of the pyridazine ring. The pyridazine heterocycle is known for its electron-deficient nature, which can be strategically functionalized to create molecules with substantial NLO responses.

Computational quantum mechanical methods, most notably Density Functional Theory (DFT), are powerful tools for the theoretical prediction of molecular properties, including those relevant to NLO behavior. researchgate.net These computational studies allow for the calculation of key parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), which are fundamental indicators of a molecule's NLO activity.

For a molecule like this compound, a theoretical assessment of its NLO properties would focus on the interplay between the electron-donating and electron-withdrawing characteristics of its constituent parts. The pyridazine ring itself acts as an electron-deficient core. mdpi.com This core is substituted with an amino group at the 3-position and a cyclobutyl group at the 6-position.

The amino group (-NH₂) is a well-known electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom. This EDG enhances the intramolecular charge transfer (ICT) within the molecule, which is a crucial factor for a significant NLO response. The cyclobutyl group, an alkyl substituent, is generally considered a weak electron-donating group. The presence of these donor groups on the electron-deficient pyridazine ring creates a "push-pull" like system, although with two donor groups of varying strengths. This configuration is anticipated to induce a notable dipole moment and increase the molecular polarizability.

The first-order hyperpolarizability (β) is a key tensor quantity that describes the second-order NLO response of a molecule. A larger value of β indicates a stronger NLO activity. For pyridazine derivatives, it has been shown that the strategic placement of electron-donating and electron-accepting groups can lead to a significant enhancement of the hyperpolarizability. researchgate.netnih.gov In the case of this compound, the amino group is expected to be the primary contributor to the enhancement of the NLO properties.

Theoretical calculations would typically involve geometry optimization of the molecule to find its most stable conformation. Following this, properties such as the dipole moment, polarizability, and hyperpolarizability can be calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the corresponding HOMO-LUMO energy gap, are also critical parameters. A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability, indicating a more facile intramolecular charge transfer. nih.gov

To illustrate the typical data obtained from such computational studies, the following table presents a hypothetical comparison of calculated NLO properties for pyridazine and a substituted pyridazine, based on general trends observed in the literature for similar compounds.

| Compound | Dipole Moment (μ) (Debye) | Average Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) | HOMO-LUMO Gap (eV) |

| Pyridazine (unsubstituted) | ~ 4.0 | ~ 50 | Low | High |

| 3-Aminopyridazine (B1208633) | > 4.0 | > 50 | Moderate | Lower than pyridazine |

| This compound (Expected) | > 4.0 | > 50 | Moderate to High | Lower than pyridazine |

This table is illustrative and provides expected qualitative trends rather than precise calculated values for this compound.

The enhanced polarizability and hyperpolarizability in substituted pyridazines are a direct consequence of the increased electron delocalization and charge transfer induced by the substituents. nih.gov The theoretical assessment, therefore, suggests that this compound possesses the necessary structural features for potential NLO applications, warranting further detailed computational and experimental investigation.

Applications of 6 Cyclobutyl 3 Pyridazinamine in Advanced Chemical Research

As a Versatile Synthetic Building Block in Complex Organic Synthesis

The structure of 6-Cyclobutyl-3-pyridazinamine, featuring a pyridazine (B1198779) core, an amine substituent, and a cyclobutyl group, makes it a valuable intermediate in organic synthesis. The pyridazine ring is a π-deficient heterocycle, and the amine group can act as a nucleophile or be further functionalized, providing multiple avenues for chemical modification.

Precursor for Novel Heterocyclic Architectures

The most documented application of this compound is as a precursor in the construction of larger, more complex heterocyclic systems. In this capacity, it serves as a foundational scaffold onto which other molecular fragments are added to build molecules with potential therapeutic applications. For instance, this compound has been utilized in the synthesis of novel PIM kinase inhibitors, which are a class of enzymes implicated in various forms of cancer. The general synthetic approach involves the reaction of the amine group of this compound with other reactive molecules to form more elaborate structures.

| Resulting Compound Class | Therapeutic Target |

| PIM Kinase Inhibitors | PIM Kinase |

| Potassium Channel Activators | Kv7 Potassium Channels |

Scaffold for the Development of Advanced Chemical Probes

There is currently no specific information available in the public research domain regarding the use of this compound as a primary scaffold for the development of advanced chemical probes.

Exploration in Materials Science and Supramolecular Chemistry

The application of this compound in the fields of materials science and supramolecular chemistry is not well-documented in current scientific literature. The following sections reflect this lack of available data.

Role as a Ligand in Coordination Chemistry and Catalysis

No specific research has been identified that details the use of this compound as a ligand in coordination chemistry or for catalytic applications. While pyridazine-containing molecules can act as ligands, the specific coordinating and catalytic properties of this compound have not been reported.

Integration into Functional Polymeric or Self-Assembling Systems

There is no available research describing the integration of this compound into functional polymeric or self-assembling systems.

Potential in the Development of New Optical or Electronic Materials

There is no available research that explores the potential of this compound in the development of new optical or electronic materials.

Application in Fundamental Chemical Biology Research (Non-Clinical Context)

The structural attributes of this compound make it a valuable asset in the field of chemical biology. Its ability to be chemically modified allows for its integration into larger molecular systems designed to investigate complex biological processes at the molecular level.

Design of Molecular Probes for Elucidating Biological Pathways

Molecular probes are essential tools for visualizing and understanding the intricate network of biological pathways. The this compound scaffold can be derivatized to create such probes. For instance, the amine group on the pyridazine ring serves as a convenient attachment point for fluorophores or other reporter molecules. These tagged derivatives can then be introduced into cellular systems to track the localization and movement of specific proteins or to monitor enzymatic activity. The cyclobutyl group can influence the molecule's lipophilicity and conformational rigidity, which are critical parameters for cell permeability and target specificity.

Research in this area focuses on synthesizing a library of this compound derivatives and screening them for their ability to selectively interact with specific biological targets. The insights gained from these studies can help to map out signaling cascades and metabolic pathways without a direct therapeutic goal.

Investigation of Protein-Ligand Interactions as a Chemical Tool

Understanding the interactions between small molecules and proteins is a cornerstone of chemical biology. This compound and its analogs are utilized as chemical tools to probe these interactions. The pyridazine core can participate in hydrogen bonding and π-stacking interactions within a protein's binding pocket, while the cyclobutyl group can explore hydrophobic pockets.

By systematically modifying the structure of this compound and observing the corresponding changes in binding affinity and kinetics, researchers can elucidate the key determinants of molecular recognition. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are often employed to quantify these interactions. These studies provide fundamental knowledge about protein structure and function and can guide the rational design of other chemical tools. The use of computational models and visualization software can further aid in analyzing the complex interplay between the ligand and its protein partner nih.gov. The cyclobutyl fragment, in particular, is recognized for its role in drug design due to its unique four-membered ring structure which can serve as a crucial framework. nih.govresearchgate.net

Development of Analytical Chemistry Methodologies

The purity and well-defined chemical properties of this compound make it suitable for applications in analytical chemistry, particularly in the development and validation of new analytical methods.

As a Reference Standard for Chromatographic and Spectroscopic Assays

In analytical chemistry, reference standards are materials of known purity that are used to calibrate instruments and quantify the amount of a substance in a sample. This compound can serve as a primary or secondary reference standard for various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).

Its distinct spectroscopic signature, arising from the pyridazine ring and cyclobutyl group, allows for its unambiguous identification and quantification. Laboratories can use a well-characterized batch of this compound to ensure the accuracy and reliability of their analytical measurements for related compounds.

| Analytical Technique | Application of this compound |

| High-Performance Liquid Chromatography (HPLC) | Serves as a reference marker for retention time calibration and quantification of related pyridazine derivatives. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Used to develop and validate fragmentation libraries for the identification of cyclobutyl-containing compounds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides a standard for chemical shift referencing in the analysis of similar chemical structures. |

Use in Method Validation and Quality Control in Research Laboratories

Method validation is a critical process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. This compound can be used as a model analyte during the validation of new analytical methods. This includes assessing parameters such as linearity, accuracy, precision, and sensitivity.

In a quality control setting within a research laboratory, this compound can be used as a component of control samples. These samples are analyzed periodically to monitor the performance of analytical instruments and to ensure the consistency and reliability of the data being generated. The stability and well-defined properties of the compound make it an excellent choice for long-term quality control monitoring.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Pathways for Substituted Pyridazinamines

The synthesis of substituted pyridazinamines, including 6-Cyclobutyl-3-pyridazinamine, is a critical area for future research. Traditional synthetic methods often involve multi-step processes with harsh reaction conditions and the use of hazardous reagents. Emerging trends focus on the development of more efficient, cost-effective, and environmentally friendly synthetic routes.

Key research objectives in this area include:

Green Chemistry Approaches: The use of greener solvents, catalysts, and energy sources is a primary focus. This includes exploring microwave-assisted synthesis, flow chemistry, and biocatalysis to reduce reaction times, improve yields, and minimize waste.

Catalytic C-H Activation: Direct functionalization of the pyridazine (B1198779) core through C-H activation is a promising strategy to avoid pre-functionalized starting materials, thereby shortening synthetic sequences and improving atom economy.

Novel Cyclization Reactions: The development of new cyclization strategies to construct the pyridazine ring with various substituents is an ongoing area of interest. This could involve novel multicomponent reactions or domino reaction sequences. organic-chemistry.org

| Synthetic Strategy | Key Advantages | Potential for this compound |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid heating, shorter reaction times, improved yields | Efficient synthesis of the core pyridazine structure and subsequent functionalization. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability | Scalable production of this compound and its derivatives. |

| C-H Functionalization | High atom economy, reduced number of synthetic steps | Direct introduction of the cyclobutyl group or other functionalities onto the pyridazine ring. |

Advanced Functionalization Strategies for Enhanced Material Properties

The functionalization of the this compound scaffold is crucial for tailoring its properties for specific material applications. The amino and cyclobutyl groups, along with the pyridazine ring itself, offer multiple sites for modification.

Future research will likely focus on:

Polymerization: Incorporating this compound as a monomer or a functional additive in polymers could lead to materials with enhanced thermal stability, flame retardancy, or specific optical and electronic properties. rsc.org

Coordination Chemistry: The nitrogen atoms in the pyridazine ring can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and sensing.

Supramolecular Assembly: The ability of the amino group to form hydrogen bonds can be exploited to create self-assembling systems with ordered structures and interesting photophysical properties.

Integration of this compound into Multifunctional Chemical Systems

An emerging trend in chemical research is the development of multifunctional systems where a single molecule or material exhibits multiple useful properties. This compound could serve as a versatile building block for such systems.

Potential areas of exploration include:

Luminescent Materials: By introducing chromophoric or fluorophoric groups, this compound derivatives could be developed as components of organic light-emitting diodes (OLEDs) or fluorescent sensors.

Chemosensors: Functionalization with specific recognition units could lead to chemosensors capable of detecting metal ions, anions, or neutral molecules with high sensitivity and selectivity.

Smart Materials: Integration into responsive polymer matrices could result in materials that change their properties (e.g., color, shape) in response to external stimuli such as light, heat, or pH.

Comprehensive Structure-Property Relationship Studies for Non-Biological Applications

A fundamental understanding of the relationship between the molecular structure of this compound derivatives and their macroscopic properties is essential for rational material design.

Future research should systematically investigate:

Effect of Substituents: How different substituents on the pyridazine ring or the amino group influence properties such as thermal stability, solubility, and electronic characteristics needs to be explored. mdpi.comnih.govnih.gov

Impact of the Cyclobutyl Group: The role of the cyclobutyl moiety in determining the solid-state packing, conformational flexibility, and ultimately the material properties should be elucidated.

Photophysical Properties: A detailed investigation of the absorption and emission properties of various derivatives will be crucial for their application in optoelectronics. rsc.org

| Property | Influencing Structural Feature | Potential Application |

| Thermal Stability | Aromaticity of the pyridazine ring, intermolecular interactions | High-performance polymers, thermally stable coatings |

| Solubility | Nature of substituents on the amino group and pyridazine ring | Solution-processable materials for printed electronics |

| Luminescence | Extended π-conjugation, presence of electron-donating/withdrawing groups | Organic Light-Emitting Diodes (OLEDs), fluorescent probes |

Synergistic Approaches Combining Experimental Synthesis with Advanced Computational Modeling

The integration of computational chemistry with experimental synthesis can significantly accelerate the discovery and development of new materials based on this compound. mdpi.com

This synergistic approach can be applied to:

Predicting Reaction Outcomes: Theoretical calculations can help in understanding reaction mechanisms and predicting the feasibility and regioselectivity of synthetic transformations. mdpi.com

Designing Molecules with Targeted Properties: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic, optical, and thermal properties of hypothetical molecules before their synthesis, allowing for a more targeted experimental effort. mdpi.com

Modeling Material Behavior: Molecular dynamics simulations can provide insights into the bulk properties of materials, such as their morphology, mechanical strength, and transport properties.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of novel materials and technologies with a wide range of non-biological applications.

Q & A

Q. What are the standard synthetic routes for 6-Cyclobutyl-3-pyridazinamine, and how can reaction conditions be optimized for purity?

Answer: The synthesis typically involves nucleophilic substitution at the 6-position of pyridazine derivatives. For example, reacting 6-chloro-3-pyridazinamine with cyclobutylamine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours. Post-reaction purification via silica gel chromatography (using ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical to isolate the product with >95% purity. Key parameters to optimize include stoichiometry (1.2–1.5 equivalents of cyclobutylamine), temperature control to minimize side reactions, and inert atmosphere to prevent oxidation .

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclobutyl protons at δ 2.5–3.5 ppm, pyridazine ring protons at δ 7.0–8.5 ppm).

- HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with mass spectrometry to verify molecular ion peaks ([M+H]⁺ expected at m/z 178.1).

- Elemental Analysis: Validate C, H, N composition (theoretical: C 66.26%, H 6.82%, N 27.92%).

- X-ray Crystallography (if crystalline): Resolve cyclobutyl ring conformation and hydrogen-bonding interactions .

Q. How does the cyclobutyl substituent influence the compound’s solubility and bioavailability?

Answer: The cyclobutyl group increases lipophilicity (log P ~1.8 predicted) compared to smaller alkyl substituents (e.g., methyl). This reduces aqueous solubility (log S ~−3.2) but enhances membrane permeability (e.g., Caco-2 permeability >5 × 10⁻⁶ cm/s). Solubility can be improved via salt formation (e.g., hydrochloride) or co-solvents (DMSO/PEG-400). Bioavailability predictions using the Veber rule (TPSA <140 Ų, rotatable bonds <10) suggest moderate oral absorption .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced biological activity?

Answer: SAR studies on pyridazine derivatives reveal:

- Position 6: Bulky substituents (e.g., cyclobutyl) improve target binding affinity in kinase inhibitors by filling hydrophobic pockets.

- Position 3: The amine group is critical for hydrogen bonding; replacing it with electron-withdrawing groups (e.g., nitro) reduces activity.

- Similarity Indices: Analog design can leverage similarity indices (e.g., 0.68–0.92 for chloro- and methyl-substituted pyridazines) to prioritize compounds with conserved pharmacophores. Computational docking (e.g., AutoDock Vina) can predict binding modes to validate substituent effects .

Q. What computational methods are effective for predicting the metabolic stability of this compound?

Answer:

- CYP450 Metabolism Prediction: Tools like StarDrop or Schrödinger’s ADMET Predictor identify vulnerable sites (e.g., cyclobutyl ring oxidation via CYP3A4).

- Metabolite Identification: Molecular fragmentation patterns (using Mass Frontier) and quantum mechanical calculations (DFT) predict hydroxylation or N-dealkylation pathways.

- In Silico Toxicity: Derek Nexus assesses risks like hepatotoxicity from reactive metabolites (e.g., epoxides). Experimental validation via microsomal incubations (human liver microsomes + NADPH) is recommended .

Q. How should researchers address contradictions in reported biological activity data for pyridazine derivatives?

Answer:

- Experimental Replication: Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays).

- Data Normalization: Use positive controls (e.g., staurosporine for kinase inhibition) and normalize to cell viability (MTT assay).

- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey test) to resolve discrepancies in IC₅₀ values. Contradictions may arise from assay variability (e.g., fluorescence quenching in FP-based assays) or compound purity .

Q. What strategies optimize the yield of this compound in multistep syntheses?

Answer:

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 2 hours vs. 24 hours) and improve yield by 15–20%.

- Catalytic Systems: Palladium catalysts (e.g., Pd(OAc)₂/Xantphos) for Buchwald-Hartwig amination at the 3-position.

- Flow Chemistry: Continuous flow reactors enhance mixing and heat transfer, minimizing byproducts (e.g., dimerization).

- DoE (Design of Experiments): Use factorial design to optimize temperature, solvent polarity, and catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.